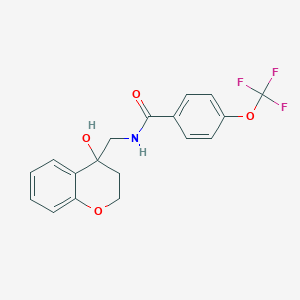
N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzamide, also known as TFB-TAM, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. Additionally, future directions of TFB-TAM research will be discussed.
科学的研究の応用
Hydroxamic Acids as Defence Chemicals in Agriculture
Hydroxamic acids, structurally related to the query compound through their hydroxy and amide functionalities, have been extensively studied for their role in plant defense mechanisms against pests and diseases. These compounds are crucial in the defence of cereals against various biotic stressors, suggesting that N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzamide could be researched for similar agricultural applications, such as pest and disease resistance in crops (Niemeyer, 1988).
Antihyperglycemic Agents in Medicinal Chemistry
Compounds with benzamide derivatives have been explored for their potential as antidiabetic agents. For example, a series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives were prepared in search of new antidiabetic agents, leading to the identification of potent candidates for the treatment of diabetes mellitus. This highlights the possibility of exploring N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzamide for similar medicinal chemistry applications, particularly in the realm of metabolic disorders (Nomura et al., 1999).
Synthesis and Structural Studies
Research into the synthesis and application of various benzamide derivatives in materials science and organic synthesis could offer insights into the methodologies that might be applicable to N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzamide. For instance, superelectrophilic amidomethylation of aromatics using N-hydroxymethylphthalimide in trifluoromethanesulfonic acid demonstrates advanced synthetic techniques that could potentially be adapted for the synthesis or functionalization of the target compound (Olah et al., 1993).
特性
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c19-18(20,21)26-13-7-5-12(6-8-13)16(23)22-11-17(24)9-10-25-15-4-2-1-3-14(15)17/h1-8,24H,9-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBWWGVUCIFRRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-6,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2453963.png)
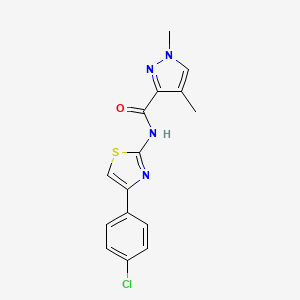
![2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2453968.png)

![1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2453971.png)
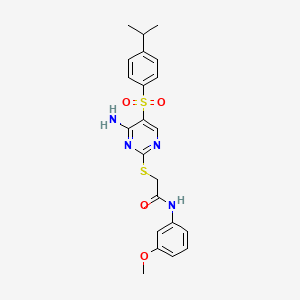
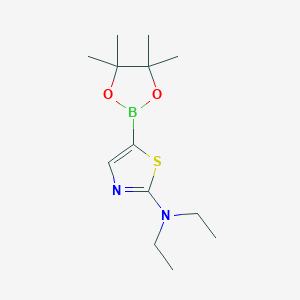
![N-(3,4-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2453976.png)
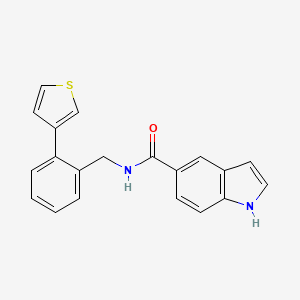
![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2453981.png)
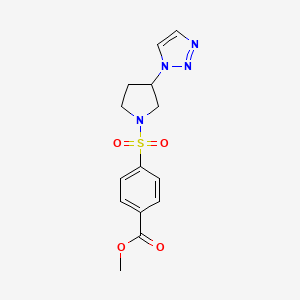
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2453984.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2453985.png)
![1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2453986.png)